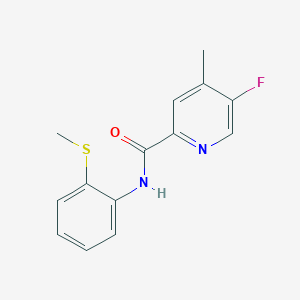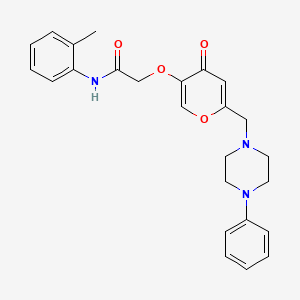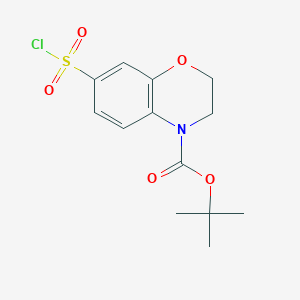
tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate” likely contains a benzoxazine ring, a chlorosulfonyl group, and a tert-butyl ester group. Benzoxazines are heterocyclic compounds containing a 1,3-oxazine ring condensed with a benzene ring . The chlorosulfonyl group is a type of sulfonyl halide, and the tert-butyl ester group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoxazine ring, with the chlorosulfonyl group and the tert-butyl ester group attached at specific positions. The exact structure would depend on the locations of these substituents on the benzoxazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and tert-butyl ester groups. For example, the chlorosulfonyl group could undergo nucleophilic substitution reactions, while the tert-butyl ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthetic Organic Chemistry Building Blocks
tert-Butyl phenylazocarboxylates, related to the compound of interest, serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, facilitating the synthesis of a wide array of structures. Nucleophilic substitutions with aromatic amines and alcohols proceed under mild conditions, leading to the formation of azocarboxamides and modifications of the benzene ring through radical reactions such as oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).
Reactivity and Decarboxylation Studies
The reactivity of substituted triazines, closely related to the compound of interest, has been studied, highlighting their potential in synthesizing new functionalized molecules. Decarboxylation and electrophilic substitution reactions of such triazines have been explored, leading to the selective synthesis of C(7),C(8)-functionalized and N(1)-tert-butyloxycarbonyl-substituted derivatives. These reactions expand the toolbox for designing novel molecules with potential applications in various fields of chemistry (Ivanov, Lyssenko, Mironovich, & Shestopalov, 2019).
Polymer Synthesis
The compound has implications in polymer science as well, particularly in the synthesis of polyamides with specific properties. One study describes the synthesis of polyamides from dicarboxylic acids and aromatic diamines, where derivatives of tert-butylcatechol were used. These polyamides exhibited high thermal stability and solubility in polar solvents, indicating their potential for creating materials with desirable physical properties (Hsiao, Yang, & Chen, 2000).
Development of tert-Butylating Agents
In organic synthesis, the development of new reagents is crucial for expanding synthetic methodologies. A new tert-butylating reagent has been developed, showcasing the versatility of tert-butyl derivatives in modifying alcohols and carboxylic acids. This reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine, allows for the tert-butylation of these functional groups under acid-catalyzed conditions, providing an efficient route to tert-butyl ethers and esters (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).
Molecular Structure Analysis
Understanding the molecular structure of compounds is fundamental in chemistry. The crystal and molecular structure of related tert-butyl piperazine-carboxylate compounds has been reported, offering insights into bond lengths, angles, and overall molecular conformation. Such studies are essential for designing compounds with specific properties and reactivities (Mamat, Flemming, & Köckerling, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 7-chlorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(21(14,17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRGZUITFAKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |
CAS RN |
1955540-74-5 |
Source


|
| Record name | tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
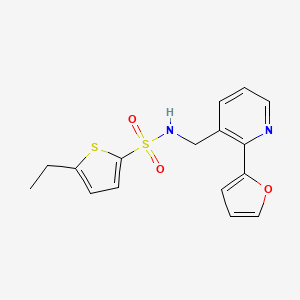
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
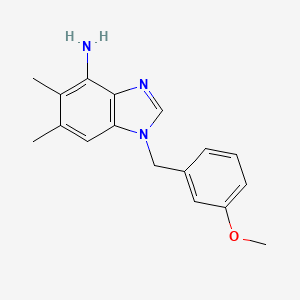

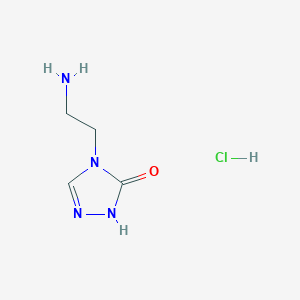
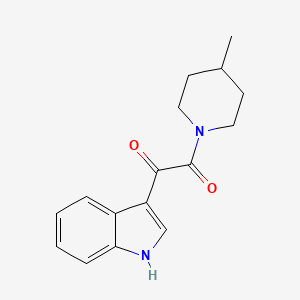
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
